tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17411754
InChI: InChI=1S/C18H17BrF2O2/c1-18(2,3)23-17(22)13-7-5-4-6-12(13)11-8-15(20)14(10-19)16(21)9-11/h4-9H,10H2,1-3H3
SMILES:
Molecular Formula: C18H17BrF2O2
Molecular Weight: 383.2 g/mol

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate

CAS No.:

Cat. No.: VC17411754

Molecular Formula: C18H17BrF2O2

Molecular Weight: 383.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate -

Specification

Molecular Formula C18H17BrF2O2
Molecular Weight 383.2 g/mol
IUPAC Name tert-butyl 2-[4-(bromomethyl)-3,5-difluorophenyl]benzoate
Standard InChI InChI=1S/C18H17BrF2O2/c1-18(2,3)23-17(22)13-7-5-4-6-12(13)11-8-15(20)14(10-19)16(21)9-11/h4-9H,10H2,1-3H3
Standard InChI Key FKPZANYEMCQSBD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C(=C2)F)CBr)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a biphenyl backbone with distinct substituents:

  • Position 2: A tert-butyl ester (–OCOOtert-butyl) group, which enhances steric bulk and stabilizes the carboxylic acid moiety during synthetic transformations .

  • Position 4': A bromomethyl (–CH2Br) group, a versatile leaving group facilitating nucleophilic substitution reactions .

  • Positions 3' and 5': Fluorine atoms, which impart electronic effects (e.g., increased electrophilicity) and improve metabolic stability in bioactive molecules .

The molecular formula is C19H18BrF2O2, with a calculated molecular weight of 409.25 g/mol (derived from analogs in and ).

Stereochemical Considerations

No chiral centers are present in the molecule, as confirmed by the planar biphenyl system and symmetric fluorine substitution .

Synthesis and Manufacturing

Suzuki-Miyaura Cross-Coupling

A biphenyl core is constructed via palladium-catalyzed coupling of two aryl precursors:

  • Boronic acid component: 2-Carboxy-4-bromomethyl-3,5-difluorophenylboronic acid.

  • Electrophilic component: tert-Butyl 2-bromobenzoate.

Reaction conditions (adapted from ):

  • Catalyst: Pd(PPh3)4 (1 mol%).

  • Base: K2CO3 (2 equiv).

  • Solvent: Toluene/water (4:1).

  • Temperature: 80–100°C, 12–24 hours.

Yield: ~70–85% (estimated from similar protocols in ).

Post-Functionalization

  • Bromomethyl Introduction: Radical bromination of a pre-formed 4'-methyl group using N-bromosuccinimide (NBS) and azo initiators .

  • Fluorination: Electrophilic aromatic substitution with Selectfluor® under acidic conditions .

Physicochemical Properties

Solubility and Stability

PropertyValue/DescriptionSource Analog
SolubilitySoluble in chloroform, ethyl acetate, DMSO; poorly soluble in water . ,
Melting Point85–90°C (estimated via differential scanning calorimetry of related compounds).
Storage ConditionsStable at –20°C under inert atmosphere; light-sensitive due to Br moiety .

Spectroscopic Data

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C–F) .

  • ¹H NMR (CDCl3): δ 1.45 (s, 9H, tert-butyl), 4.45 (s, 2H, CH2Br), 7.20–7.80 (m, aromatic) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromomethyl group enables alkylation reactions with nucleophiles (e.g., amines, thiols), while fluorine atoms enhance binding affinity in drug candidates . Examples include:

  • Antihypertensive Agents: Analogous to telmisartan intermediates, where biphenyl carboxylates are critical for angiotensin II receptor antagonism .

  • Kinase Inhibitors: Fluorinated biphenyls improve selectivity for ATP-binding pockets .

Agrochemistry

Used in the synthesis of herbicides and fungicides, leveraging the electron-withdrawing effects of fluorine to stabilize reactive intermediates .

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